Thermoelectric Figure of Merit (zT) of p-Doped GeSe vs. SnSe at High Temperatures
Theoretical predictions indicate that out-of-plane p-doped GeSe exhibits equivalent or higher thermoelectric performance than its leading structural analogue, SnSe, at temperatures above 500 K [1]. At an extended analysis temperature of 900 K and an optimal hole density of 4x10^19 cm^-3, GeSe is predicted to achieve an ultrahigh zT of 3.2 [1].
| Evidence Dimension | Thermoelectric figure of merit (zT) |
|---|---|
| Target Compound Data | zT = 3.2 |
| Comparator Or Baseline | SnSe: Performance equivalent or lower above 500 K; experimental record zT ≈ 2.6 at 923 K [1] |
| Quantified Difference | GeSe predicted zT (3.2) surpasses the experimental record for SnSe (2.6) |
| Conditions | First-principles calculations for p-doped orthorhombic GeSe at 900 K, out-of-plane direction, hole density of 4x10^19 cm^-3 |
Why This Matters
For high-temperature waste heat recovery (e.g., industrial furnaces, automotive exhaust), GeSe's predicted zT advantage over the established SnSe benchmark directly translates to a higher potential energy conversion efficiency, making it a more compelling candidate for procurement in R&D targeting next-generation thermoelectric modules.
- [1] Chaves, A. S., Larson, D. T., Kaxiras, E., & Antonelli, A. (2022). Outstanding thermoelectric performance predicted for out-of-plane p-doped GeSe. arXiv preprint arXiv:2202.05986. View Source
